1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one
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Overview
Description
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O It is a ketone derivative of cyclohexene, characterized by the presence of a dimethyl group at the 5th position of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, cyclohexene, undergoes a series of reactions to introduce the dimethyl groups at the 5th position.
Ketone Formation: The intermediate product is then subjected to oxidation reactions to form the ketone group at the ethanone position.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common catalysts used include palladium or platinum-based catalysts, which facilitate the oxidation and methylation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: Similar structure but with different methyl group positions.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: Another structural isomer with different methyl group positions.
Uniqueness
1-(5,5-Dimethylcyclohex-3-en-1-yl)ethan-1-one is unique due to its specific methyl group positioning, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
32501-18-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(5,5-dimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-8(11)9-5-4-6-10(2,3)7-9/h4,6,9H,5,7H2,1-3H3 |
InChI Key |
RNAZVWFJNPQKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC=CC(C1)(C)C |
Origin of Product |
United States |
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